molecular formula C18H20N6O2 B2866378 1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923683-79-8

1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2866378
CAS No.: 923683-79-8
M. Wt: 352.398
InChI Key: ZVVPGVYDQTVMQN-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazopurines. This compound is characterized by its complex structure, which includes multiple methyl groups, an imidazo ring fused to a purine core, and a phenylaminoethyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo Ring: The imidazo ring can be synthesized through a cyclization reaction involving a suitable precursor such as an aminoimidazole derivative.

    Attachment of the Purine Core: The purine core is introduced via a condensation reaction with a purine derivative.

    Introduction of Methyl Groups: Methylation reactions are carried out using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Addition of the Phenylaminoethyl Side Chain: This step involves the reaction of the intermediate compound with phenylamine and an appropriate alkylating agent to introduce the phenylaminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to enhance efficiency and yield.

    Catalysis: Catalysts may be employed to improve reaction rates and selectivity.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylaminoethyl side chain, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Oxidized imidazopurine derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.

    Biological Studies: Used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: Employed as a probe to study biochemical processes and interactions at the molecular level.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Inhibit Enzymes: By binding to the active site or allosteric sites, it can inhibit the activity of enzymes involved in critical biochemical pathways.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating cellular responses.

    Signal Transduction: Influence signal transduction pathways by interacting with key proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

    1,6,7-trimethyl-8-(2-(methylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a methylamino group instead of phenylamino.

    1,6,7-trimethyl-8-(2-(ethylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains an ethylamino group instead of phenylamino.

    1,6,7-trimethyl-8-(2-(benzylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Features a benzylamino group.

Uniqueness

1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific phenylaminoethyl side chain, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

6-(2-anilinoethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-11-12(2)24-14-15(22(3)18(26)21-16(14)25)20-17(24)23(11)10-9-19-13-7-5-4-6-8-13/h4-8,19H,9-10H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVPGVYDQTVMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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